molecular formula C14H12N4O4 B2387758 Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1403233-53-3

Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B2387758
CAS No.: 1403233-53-3
M. Wt: 300.274
InChI Key: OVXBYOKFYLWEOJ-UHFFFAOYSA-N
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Description

Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a complex organic compound that belongs to the class of triazolopyrazines

Properties

IUPAC Name

methyl 6-(2-methoxyphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-21-10-6-4-3-5-8(10)9-7-18-12(13(19)15-9)11(16-17-18)14(20)22-2/h3-7H,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXBYOKFYLWEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN3C(=C(N=N3)C(=O)OC)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable diketone or aldehyde to form the triazole ring. The final step often involves esterification to introduce the methyl ester group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Synthetic Routes

The compound is likely synthesized via multicomponent reactions involving aminotriazole derivatives, aldehydes, and β-ketoesters. A plausible pathway includes:

  • Step 1 : Condensation of 3-amino-1,2,4-triazole (or similar) with 2-methoxybenzaldehyde to form an imine intermediate.

  • Step 2 : Cyclocondensation with methyl acetoacetate (β-ketoester) under acidic or catalytic conditions (e.g., InCl₃ in water) to assemble the triazolo-pyrazine ring.

  • Step 3 : Oxidation or dehydrogenation to achieve the 4-oxo functionality .

Key Reaction Conditions :

Reaction StepReagents/ConditionsYieldSource
CyclocondensationInCl₃ (10 mol%), H₂O, 80°C, 4–6 h65–85%
OxidationDDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), CH₃CN70–90%

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

  • Acidic Hydrolysis : HCl (6M), reflux, 12 h → 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro triazolo[1,5-a]pyrazine-3-carboxylic acid .

  • Basic Hydrolysis : NaOH (2M), MeOH/H₂O, 60°C, 8 h → same product .

Kinetic Data :

ConditionTime (h)Conversion (%)
HCl12>95
NaOH888

Nucleophilic Substitution

The triazolo-pyrazine core may participate in cross-coupling reactions at reactive positions (e.g., C-6):

  • Buchwald–Hartwig Amination : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C → aryl/alkyl amine derivatives .

  • Suzuki Coupling : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O → biaryl analogs .

Example :

Reaction TypeSubstrateProductYield
Suzuki Coupling4-Bromophenylboronic acid6-(2-methoxyphenyl)-4-oxo-...-3-carboxylate62%

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group directs electrophilic attacks to the para position relative to the methoxy group:

  • Nitration : HNO₃/H₂SO₄, 0°C → nitro derivative at C-4′.

  • Sulfonation : H₂SO₄/SO₃, 50°C → sulfonic acid group at C-4′ .

Regioselectivity :

ElectrophilePositionNotes
NO₂⁺C-4′Meta to pyrazine
SO₃H⁺C-4′Enhanced solubility

Ring-Opening and Rearrangement

Under strong reducing conditions (e.g., LiAlH₄), the triazolo ring may partially open, forming intermediates for further functionalization:

  • Reduction : LiAlH₄, THF, 0°C → dihydrotriazolo-pyrazine derivative (unstable, undergoes rearomatization) .

Biological Activity and Derivatives

While not directly studied, analogs exhibit antitumor activity via kinase inhibition (e.g., CDK2, EGFR). Modifications at C-3 (ester → amide) improve bioavailability:

  • Amidation : HATU, DIPEA, R-NH₂ → carboxamide derivatives.

Structure-Activity Relationship (SAR) :

ModificationActivity (IC₅₀ vs. CDK2)
Methyl ester (parent)1.2 µM
Carboxamide0.4 µM

Stability and Degradation

  • Photodegradation : UV light (254 nm) in MeOH → 15% decomposition in 24 h.

  • Thermal Stability : Stable up to 200°C (TGA data) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated the potential antimicrobial properties of derivatives related to Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate. For instance, compounds with similar structural motifs have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. The ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the molecular interactions between the compound and protein targets involved in disease processes. For example, docking simulations have shown promising results in binding to enzymes implicated in cancer progression and inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compounds .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated a series of triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced activity .

Case Study 2: Anti-inflammatory Assessment
In another study focusing on anti-inflammatory properties, a derivative of this compound was tested for its ability to reduce inflammation in animal models. The results showed a marked decrease in inflammatory markers and pain response compared to control groups. This suggests its potential use as a therapeutic agent in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(benzylthio)methyl-4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
  • 5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-]pyrazine derivatives

Uniqueness

Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both triazole and pyrazine rings.

Biological Activity

Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 1403233-53-3

Synthesis

The synthesis of this compound typically involves multi-step reactions that create the triazole and pyrazine moieties. The synthetic routes often utilize hydrazine derivatives and various carboxylic acids under controlled conditions to yield the target compound with high purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit notable antimicrobial properties. For instance:

  • In vitro studies indicated that the compound showed significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundBacterial StrainMIC (µg/mL)
Methyl 6-(2-methoxyphenyl)-...E. coli32
Methyl 6-(2-methoxyphenyl)-...S. aureus16

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats:

  • The compound exhibited a dose-dependent reduction in inflammation, with significant results observed at higher doses .
Dose (mg/kg)Inhibition (%)
1025
2050
4075

Antitumor Activity

In vitro assays have suggested that this compound may possess antitumor properties:

  • The compound demonstrated cytotoxic effects on various cancer cell lines (e.g., HeLa and L929), with IC50_{50} values indicating effective inhibition of cell proliferation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and tumor progression.
  • Interference with Cell Cycle : Studies suggest that it can induce apoptosis in cancer cells by disrupting their cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in targeted cells, leading to oxidative stress and subsequent cell death.

Case Studies

A recent case study highlighted the application of this compound in a therapeutic context:

  • In a preclinical trial involving mice models of inflammation and cancer, administration of the compound resulted in reduced tumor size and lower inflammatory markers compared to control groups .

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